7-Iodo-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features an iodine atom attached to a triazolo-pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, allowing tumor cells to escape from immune control .
Mode of Action
This compound interacts with IDO1 by binding to its active site . This interaction inhibits the catalytic activity of IDO1, preventing the conversion of tryptophan into kynurenines . This inhibition boosts the immune response and works in synergy with other immunotherapeutic agents .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway . This pathway is the primary route of tryptophan catabolism, leading to the production of kynurenines . By inhibiting IDO1, this compound prevents the production of kynurenines, thereby disrupting the pathway .
Result of Action
The inhibition of IDO1 by this compound results in a boosted immune response . This can enhance the efficacy of existing immunotherapeutic drugs, making it a promising strategy in cancer immunotherapy .
Action Environment
The action of this compound is influenced by the tumor microenvironment . The overexpression of IDO1 in this environment can lead to a dysregulation of immune tolerance and immunity . Therefore, the efficacy and stability of this compound may be influenced by factors such as the level of IDO1 expression and the overall state of the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazolo-pyridine scaffold can participate in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in cancer immunotherapy.
Biological Studies: The compound is used in the study of enzyme inhibition and the development of new therapeutic agents.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazolo-pyridine compound with similar structural features but different biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolo scaffold and exhibit antibacterial activities.
Uniqueness
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which can be leveraged for further functionalization. Its specific interactions with molecular targets like IDO1 also distinguish it from other triazolo-pyridine compounds .
Properties
IUPAC Name |
7-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSOSULAYFHBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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